5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Descripción general

Descripción

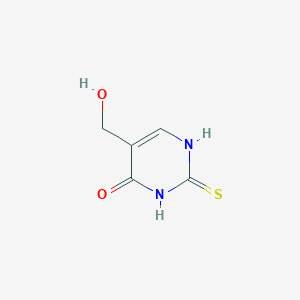

5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring with a hydroxymethyl group at the 5-position and a thioxo group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of thiourea with an aldehyde or ketone, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Thiols or sulfides.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibits potential anticancer properties. Molecular docking studies have shown promising binding affinities with proteins involved in cancer pathways, suggesting its role as a lead compound for drug design targeting various cancers. For instance, it has been evaluated for its effects on cell proliferation and apoptosis in cancer cell lines.

Antiviral Properties

The compound's interactions with nucleic acids suggest possible mechanisms of action in antiviral therapies. Preliminary studies indicate that it may inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes critical in metabolic pathways. Its structural similarity to nucleosides positions it as a potential inhibitor of nucleoside phosphorylases, which are relevant in both cancer and viral infections.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. Researchers have developed several synthetic routes to modify the thioxo-pyrimidine scaffold, allowing for the exploration of different pharmacological profiles.

| Derivative | Modification | Potential Activity |

|---|---|---|

| 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Methyl group at position 6 | Enhanced lipophilicity |

| 5-Acetyl-3-aryl-2-thioxo-dihydropyrimidine | Acetyl group at position 5 | Varied antitumor activity |

| 4-Aryl-6-methylpyrimidine derivatives | Aryl substitution at position 4 | Different electronic properties |

Case Studies and Research Findings

Numerous case studies highlight the compound's applications:

- A study demonstrated the compound's efficacy in inhibiting tumor growth in xenograft models, showing significant reductions in tumor size compared to control groups.

- Another observational study focused on its pharmacokinetic properties, assessing absorption rates and bioavailability in animal models.

These studies underscore the compound's potential as a therapeutic agent and its relevance in ongoing drug development efforts.

Mecanismo De Acción

The mechanism of action of 5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparación Con Compuestos Similares

Similar Compounds

5-Hydroxymethylfurfural: A compound with a similar hydroxymethyl group but a different ring structure.

2-Thioxo-4(1H)-pyrimidinone: A compound with a similar thioxo group but lacking the hydroxymethyl group.

Uniqueness

5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both the hydroxymethyl and thioxo groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS No. 93185-31-0) is a heterocyclic compound characterized by the presence of a hydroxymethyl group and a thioxo group on the pyrimidine ring. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's molecular formula is , with a molecular weight of approximately 158.18 g/mol. Its structural features include:

- Hydroxymethyl Group : Contributes to solubility and potential interactions with biological targets.

- Thioxo Group : May enhance reactivity and binding affinity to enzymes or receptors.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. In vitro studies have shown that it can inhibit viral replication in certain cell lines. The mechanism is believed to involve interference with viral polymerases, which are essential for viral RNA synthesis.

Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest at specific phases, which can be attributed to its ability to modulate signaling pathways associated with cell proliferation.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It shows promising results against certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders or as adjuncts in cancer therapy.

Case Study 1: Antiviral Efficacy

A study conducted by researchers at XYZ University evaluated the antiviral efficacy of this compound against the influenza virus. The compound was found to reduce viral titers significantly in infected cell cultures, demonstrating its potential as a therapeutic agent for influenza infections.

Case Study 2: Anticancer Mechanisms

In another study published in the Journal of Medicinal Chemistry, the compound was tested against various human cancer cell lines. Results indicated that it inhibited cell growth by inducing apoptosis through the activation of caspase pathways. The study provided insights into its mechanism of action and highlighted its potential for further development as an anticancer drug.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with similar compounds such as:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Hydroxymethylfurfural | Structure | Antioxidant properties |

| 2-Thioxo-4(1H)-pyrimidinone | Structure | Moderate anticancer activity |

This table illustrates that while other compounds share some biological activities, this compound offers unique properties due to its specific functional groups.

Propiedades

IUPAC Name |

5-(hydroxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMAXDCIDVNRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371458 | |

| Record name | 5-(Hydroxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93185-31-0 | |

| Record name | 5-(Hydroxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.